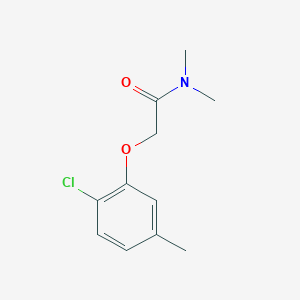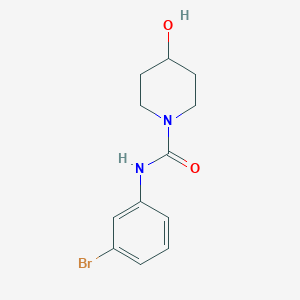
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the piperidine class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide inhibits the activity of the 5-lipoxygenase enzyme by binding to its active site and preventing the conversion of arachidonic acid to leukotrienes. This mechanism of action has been confirmed by X-ray crystallography studies, which have shown that N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide binds to the enzyme in a reversible and competitive manner. This inhibition of leukotriene biosynthesis leads to a reduction in inflammation and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo studies. It has been found to reduce the production of leukotrienes and other inflammatory mediators in human cells and animal models. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been found to have a good safety profile and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of the 5-lipoxygenase enzyme, which allows for the specific targeting of this pathway in inflammatory diseases. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been shown to have good solubility and stability in various experimental conditions. However, one limitation of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its relatively low potency compared to other 5-lipoxygenase inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One area of interest is the potential use of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective 5-lipoxygenase inhibitors based on the structure of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide in human clinical trials.
Conclusion
In conclusion, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been studied extensively. Future research on N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide may lead to the development of new treatments for inflammatory diseases and other conditions.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves a series of chemical reactions that start with the reaction of 3-bromophenylacetonitrile with 2,6-lutidine to form an intermediate compound. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced with sodium borohydride to give the final product, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. The purity of the compound can be determined by HPLC analysis, and its structure can be confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to be a potent and selective inhibitor of the human 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, a group of inflammatory mediators. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-2-1-3-10(8-9)14-12(17)15-6-4-11(16)5-7-15/h1-3,8,11,16H,4-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLRAYKEPDYFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
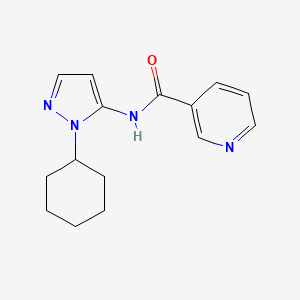
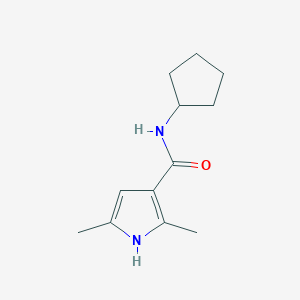
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
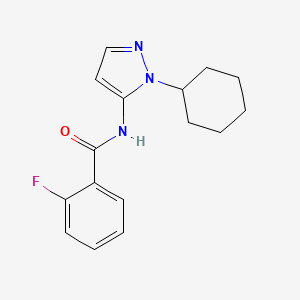
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

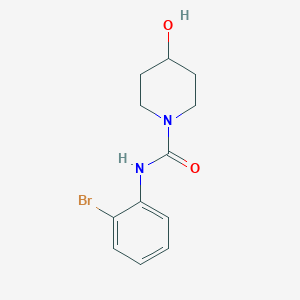
![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
